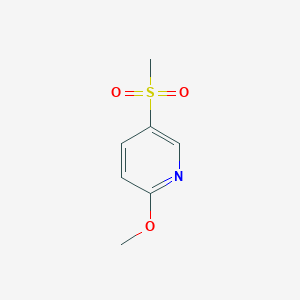

2-Methoxy-5-(methylsulfonyl)pyridine

Vue d'ensemble

Description

2-Methoxy-5-(methylsulfonyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methoxy and methylsulfonyl functional groups in 2-methoxy-5-(methylsulfonyl)pyridine are positioned at the 2nd and 5th positions of the pyridine ring, respectively. This compound is related to various research areas, including the synthesis of pharmaceuticals, the study of cyclooxygenase inhibitors, and the development of fluorophores for photophysical applications .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various chemical reactions and reagents. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be applied to the synthesis of related pyridine sulfones . Additionally, the synthesis of 2-chloromethyl-4-(methylsulfonyl)pyridine, an intermediate in the production of pharmaceuticals like Dexlansoprazole, has been achieved through a modified synthesis involving N-oxidation, one-pot synthesis, and chlorination steps, demonstrating the complexity and versatility of pyridine chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse, with various substituents affecting the overall properties of the molecule. For example, the crystal structures of certain pyridine derivatives have been reported, providing insights into their molecular conformations and intermolecular interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions. For instance, methyl 2-pyridinecarboxylate can be methylated or methoxylated under UV irradiation in methanol, indicating the reactivity of the pyridine ring at different positions depending on the reaction conditions . Furthermore, the reactivity of methylsulfinyl and methylsulfonyl groups in pyrimidine derivatives has been explored, which could provide insights into similar reactivity patterns in pyridine sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-(methylsulfonyl)pyridine and related compounds are influenced by their molecular structures. For example, the photophysical properties of methoxypyridine and morpholinopyridine compounds have been studied, revealing high fluorescence quantum yields in both solution and solid states, which are affected by substituent modifications . These properties are essential for the development of new materials and pharmaceuticals.

Applications De Recherche Scientifique

Fluorophore Development

Research by Hagimori et al. (2019) explored the synthesis of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including methoxypyridine, demonstrate high fluorescence quantum yields in various solvents and solid states, making them potentially useful as fluorophores in both solution and solid-state applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Synthetic Applications

The work of El-Nabi (2002) utilized 1-aryl-5-methoxypyrrolones, which are related to 2-methoxy-5-(methylsulfonyl)pyridine, for synthesizing fused heterocycles. This demonstrates its utility in constructing complex organic structures, which are essential in various chemical and pharmaceutical syntheses (El-Nabi, 2002).

Crystallography and Complex Formation

Ma et al. (2018) studied the crystal structures of methylsulphinyl derivatives of 2-methoxy pyridines. Their research provides insights into the molecular structures and potential applications of these compounds in material science and crystallography (Ma, Chen, Fan, Jia, & Zhang, 2018).

Radiochemical Synthesis

Kau, Krushinski, and Robertson (1985) discussed the preparation of radiolabeled forms of 2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride. This indicates potential applications in radiochemical studies and tracing mechanisms in biological systems (Kau, Krushinski, & Robertson, 1985).

Green Chemistry

Gilbile, Bhavani, and Vyas (2017) reported on the green metric evaluation of 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine synthesis. This highlights the compound's role in developing environmentally sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxy-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNAEADWDCOONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(methylsulfonyl)pyridine | |

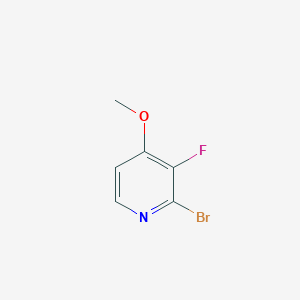

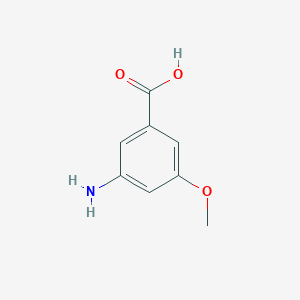

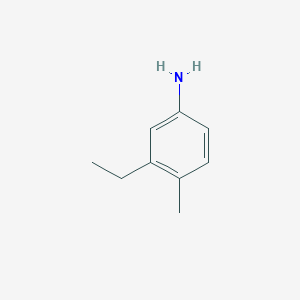

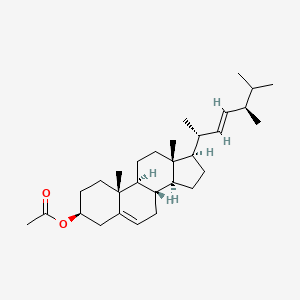

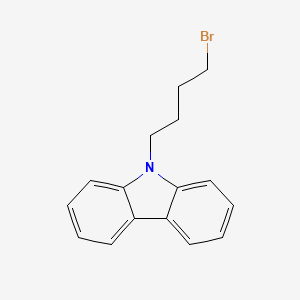

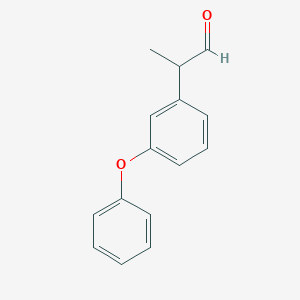

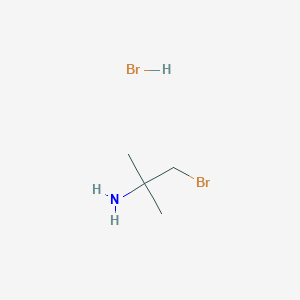

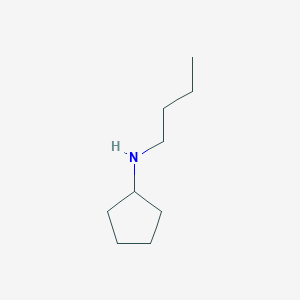

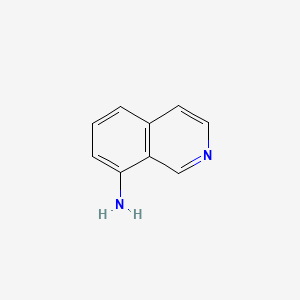

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.